Butizide

描述

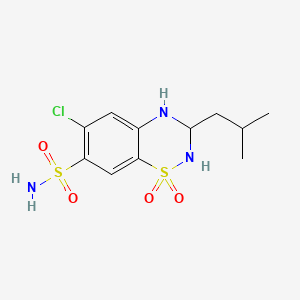

3-isobutyl analog of hydrochlorothiazide; structure

Structure

3D Structure

属性

IUPAC Name |

6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBFRHCDYZJRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022713 | |

| Record name | Buthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-38-1 | |

| Record name | Butizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buthiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00SSD35VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Butizide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butizide, a thiazide diuretic, is a cornerstone in the management of hypertension and edema. This technical guide provides a comprehensive overview of its synthesis pathway, potential impurities, and analytical methodologies for their control. The synthesis primarily involves the condensation of 4-amino-6-chlorobenzene-1,3-disulfonamide with isobutyraldehyde. A thorough understanding of this process and the associated impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the core chemical reactions, identifies potential process-related and degradation impurities, and details analytical techniques for their quantification.

This compound: An Overview

This compound, chemically known as 6-chloro-3,4-dihydro-3-isobutyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, belongs to the thiazide class of diuretics.[1] It exerts its therapeutic effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₆ClN₃O₄S₂ |

| Molar Mass | 353.84 g/mol |

| CAS Number | 2043-38-1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 257-261 °C |

| Solubility | Sparingly soluble in water, soluble in acetone and methanol |

Synthesis Pathway of this compound

The primary synthetic route to this compound involves a cyclocondensation reaction between 4-amino-6-chlorobenzene-1,3-disulfonamide and isobutyraldehyde. This reaction is characteristic of the synthesis of many dihydro-benzothiadiazine diuretics.

Key Starting Material

The key precursor for the synthesis is 4-amino-6-chlorobenzene-1,3-disulfonamide .[2][3][4][5] This starting material is also a known impurity and a potential degradation product of thiazide diuretics.

Reaction Step: Condensation

The synthesis proceeds via the condensation of the amino group of 4-amino-6-chlorobenzene-1,3-disulfonamide with the carbonyl group of isobutyraldehyde, followed by intramolecular cyclization to form the dihydro-benzothiadiazine ring system.

Experimental Protocol (Proposed)

-

Reaction Setup: To a suitable reaction vessel, add 4-amino-6-chlorobenzene-1,3-disulfonamide and a suitable solvent (e.g., ethanol, methanol, or a mixture of water and a miscible organic solvent).

-

Addition of Aldehyde: Add isobutyraldehyde to the reaction mixture. The molar ratio of the sulfonamide to the aldehyde is typically 1:1 to 1:1.2.

-

Catalyst (Optional): An acidic or basic catalyst may be employed to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude this compound is then washed with a suitable solvent and can be further purified by recrystallization from a solvent such as ethanol or aqueous ethanol.

Impurity Profiling

The control of impurities is a critical aspect of drug manufacturing. For this compound, impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final product.

Table 2: Potential Impurities in this compound

| Impurity Name | Structure | Origin |

| 4-Amino-6-chlorobenzene-1,3-disulfonamide | Starting material, Degradation product | |

| Isobutyraldehyde Dimer/Trimer | By-product from self-condensation of isobutyraldehyde | |

| Hydrolytic Degradation Product | Degradation product (hydrolysis of the dihydro-benzothiadiazine ring) | |

| Oxidative Degradation Products | Degradation product |

Process-Related Impurities

-

Unreacted Starting Materials: Residual amounts of 4-amino-6-chlorobenzene-1,3-disulfonamide and isobutyraldehyde may be present in the final product.

-

By-products: Self-condensation of isobutyraldehyde under the reaction conditions can lead to the formation of dimers or trimers.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[6][7][8][9]

-

Hydrolysis: Thiazide diuretics are known to undergo hydrolysis, particularly in alkaline conditions, leading to the opening of the dihydro-benzothiadiazine ring and the formation of 4-amino-6-chlorobenzene-1,3-disulfonamide.[10]

-

Oxidation: The sulfonamide groups and the dihydro-benzothiadiazine ring may be susceptible to oxidation.

-

Photodegradation: Exposure to light can also lead to the formation of degradation products.

Analytical Methodologies

A robust analytical method is required for the quantitative determination of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]

Proposed HPLC Method

A stability-indicating HPLC method can be developed and validated for the analysis of this compound and its related substances.

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at approximately 271 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Detection Limit (LOD)

-

Quantitation Limit (LOQ)

-

Robustness

Conclusion

This technical guide provides a foundational understanding of the synthesis and impurity profile of this compound. A well-defined synthesis process, coupled with a thorough understanding and control of potential impurities through robust analytical methods, is paramount for the production of high-quality, safe, and effective this compound for therapeutic use. Continuous monitoring and characterization of impurities throughout the drug development lifecycle are essential for regulatory compliance and patient safety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Amino-6-chlorobenzene-1,3-disulfonamide [webbook.nist.gov]

- 4. 4-Amino-6-chloro-1,3-benzenedisulfonamide 98 121-30-2 [sigmaaldrich.com]

- 5. 251850050 [thermofisher.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. youtube.com [youtube.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous quantitative determination of this compound, potassium canrenoate and canrenone in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Butizide on Renal Tubules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butizide, a member of the thiazide class of diuretics, exerts its primary pharmacological effect on the renal tubules to induce natriuresis and diuresis. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT). The document provides a comprehensive overview of the physiological consequences of NCC inhibition, the signaling pathways that modulate NCC activity, and relevant experimental methodologies. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the well-established principles of thiazide diuretics, supplementing with data from related compounds to provide a thorough understanding of its action.

Introduction to this compound

This compound is a thiazide diuretic used in the management of hypertension and edema.[1] Like other drugs in its class, its therapeutic efficacy is rooted in its ability to modulate renal salt and water reabsorption. Understanding the precise mechanism of action at the level of the renal tubules is critical for optimizing its clinical use and for the development of novel diuretic agents.

Pharmacokinetic Profile of this compound:

| Parameter | Value | Reference |

| Bioavailability | 85% | [1] |

| Plasma Protein Binding | 60-80% | [1] |

| Elimination Half-life | ~4 hours | [1] |

| Excretion | 30% unchanged in urine | [1] |

Molecular Mechanism of Action

The principal target of this compound and other thiazide diuretics is the Na+-Cl- cotransporter (NCC) , also known as the thiazide-sensitive cotransporter or SLC12A3.[2][3] This transporter is located on the apical membrane of the epithelial cells of the distal convoluted tubule (DCT) in the kidney.

Inhibition of the Na+-Cl- Cotransporter (NCC)

This compound binds to and inhibits the function of the NCC.[3] Cryo-electron microscopy studies of other thiazides have revealed that these drugs bind to an orthosteric site within the transporter, physically occluding the ion translocation pathway.[4][5][6] This binding prevents the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the blood.

The inhibition of NCC by thiazides leads to an increase in the luminal concentration of Na+ and Cl-, which in turn osmotically retains water in the tubule, leading to diuresis.[2][3] Thiazides typically inhibit the reabsorption of 3% to 5% of the filtered sodium load.[2]

Physiological Consequences of NCC Inhibition

The inhibition of the NCC by this compound triggers a cascade of effects on electrolyte and water balance.

Increased Sodium and Chloride Excretion

The primary and immediate effect of this compound is an increase in the urinary excretion of sodium and chloride ions, leading to natriuresis and chloruresis. This is the foundational mechanism for its diuretic and antihypertensive effects.

Effects on Potassium Excretion

The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The reabsorption of positively charged sodium ions through ENaC creates a more negative electrical potential in the tubular lumen. This electrochemical gradient drives the secretion of potassium (K+) into the urine, which can lead to hypokalemia (low blood potassium levels).[2]

Effects on Calcium and Uric Acid Excretion

Thiazide diuretics have a characteristic effect of decreasing urinary calcium (Ca2+) excretion.[2][3] The exact mechanism is complex but is thought to involve enhanced passive Ca2+ reabsorption in the proximal tubule due to volume contraction and direct effects on Ca2+ transport in the DCT. This can lead to a modest increase in serum calcium levels (hypercalcemia).

Conversely, thiazides can decrease the urinary excretion of uric acid, potentially leading to hyperuricemia and an increased risk of gout.[2]

Summary of this compound's Effects on Urinary Ion Excretion (Qualitative):

| Ion | Effect on Urinary Excretion |

| Sodium (Na+) | Increased |

| Chloride (Cl-) | Increased |

| Potassium (K+) | Increased |

| Calcium (Ca2+) | Decreased |

| Uric Acid | Decreased |

Signaling Pathways Regulating NCC Activity

The activity of the Na+-Cl- cotransporter is tightly regulated by a complex signaling network, primarily involving the WNK (With-No-Lysine [K]) kinases and the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) pathway.

WNK kinases (WNK1 and WNK4) act as upstream regulators that phosphorylate and activate SPAK and OSR1. Activated SPAK/OSR1, in turn, directly phosphorylates the N-terminal domain of the NCC, leading to its activation and increased trafficking to the apical membrane of DCT cells. This compound does not directly interact with this signaling pathway but rather acts on the final transporter protein.

Experimental Protocols for Studying Thiazide Diuretics

The mechanism of action of thiazide diuretics like this compound can be elucidated through a variety of experimental techniques.

In Vivo Microperfusion

This technique allows for the direct study of ion and water transport in specific segments of the renal tubule.

-

Objective: To measure the rate of Na+, Cl-, and K+ transport across the DCT epithelium in the presence and absence of this compound.

-

Methodology:

-

Anesthetize a suitable animal model (e.g., rat).

-

Expose the kidney and identify a surface distal tubule.

-

Isolate a segment of the tubule between two oil blocks.

-

Perfuse the isolated segment with an artificial tubular fluid containing known concentrations of ions.

-

Collect the perfused fluid at the distal end.

-

Analyze the collected fluid for changes in ion concentrations to determine transport rates.

-

Repeat the perfusion with this compound added to the perfusate to assess its inhibitory effect.

-

Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug to its receptor.

-

Objective: To quantify the binding of radiolabeled this compound or a related thiazide to the NCC.

-

Methodology:

-

Prepare membrane vesicles from cells expressing the NCC (e.g., kidney cortex homogenates or transfected cell lines).

-

Incubate the membrane vesicles with increasing concentrations of a radiolabeled thiazide diuretic (e.g., [3H]-metolazone, as a proxy).

-

Separate the membrane-bound radioligand from the unbound ligand by rapid filtration.

-

Quantify the radioactivity on the filter to determine the amount of bound ligand.

-

Perform competition binding assays by co-incubating with unlabeled this compound to determine its binding affinity (Ki).

-

Ion Flux Assays in Xenopus Oocytes or Mammalian Cell Lines

This method provides a functional readout of transporter activity.

-

Objective: To measure the this compound-sensitive uptake of radioactive Na+ or a surrogate ion into cells expressing the NCC.

-

Methodology:

-

Express the human or animal NCC in Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293).

-

Incubate the cells in a buffer containing a radioactive tracer (e.g., 22Na+ or 86Rb+ as a K+ surrogate, though NCC is K+-independent).

-

Measure the uptake of the radiotracer over time in the presence and absence of this compound.

-

The difference in uptake represents the this compound-sensitive ion transport.

-

Conclusion

This compound, as a thiazide diuretic, exerts its effects on the renal tubules by specifically inhibiting the Na+-Cl- cotransporter in the distal convoluted tubule. This inhibition leads to increased urinary excretion of sodium and chloride, with secondary effects on potassium and calcium handling. The activity of its target, the NCC, is regulated by the WNK-SPAK/OSR1 signaling pathway. While specific quantitative data for this compound is not as abundant as for other thiazides, its mechanism of action is well-understood within the context of its drug class. Further research focusing on the precise pharmacodynamics of this compound would be beneficial for a more complete understanding of its clinical profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Butizide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and foundational pharmacology of Butizide, a thiazide diuretic. It details the seminal synthesis of the compound, its mechanism of action at the molecular level, and key preclinical and clinical findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this important diuretic agent.

Introduction: The Emergence of Thiazide Diuretics

The development of thiazide diuretics in the 1950s by researchers at Merck and Co. marked a significant milestone in the treatment of hypertension and edema.[1] This new class of drugs offered a more potent and orally available alternative to the existing mercurial diuretics. The first of this class, chlorothiazide, was marketed in 1958 and demonstrated remarkable efficacy, paving the way for the development of numerous analogs with varied potencies and pharmacokinetic profiles.[1] It was within this fertile period of diuretic research that this compound was first synthesized and characterized.

This compound, also known as thiabutazide, is a thiazide diuretic used in the management of edema associated with heart failure and for challenging cases of hypertension, often in combination with potassium-sparing diuretics like spironolactone.[2]

Discovery and Initial Synthesis

The first synthesis of this compound, chemically known as 6-chloro-3-(2-methylpropyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, was reported in a seminal 1961 paper by John G. Topliss and his colleagues at the Schering Corporation's research laboratories in Bloomfield, New Jersey. Their work focused on the synthesis and diuretic activity of a series of 3-substituted dihydrobenzothiadiazine 1,1-dioxides.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as can be inferred from the general methods provided for related compounds in the foundational literature, involves the condensation of 5-chloro-2,4-disulfamylaniline with isovaleraldehyde. The following is a representative protocol based on the synthesis of analogous 3-substituted dihydrobenzothiadiazine 1,1-dioxides.

Materials:

-

5-chloro-2,4-disulfamylaniline

-

Isovaleraldehyde (3-methylbutanal)

-

Paraformaldehyde

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

A mixture of 5-chloro-2,4-disulfamylaniline and a slight molar excess of isovaleraldehyde in a suitable solvent such as ethanol is prepared.

-

The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction.

-

Upon cooling, the crude product precipitates from the solution.

-

The precipitate is collected by filtration, washed with cold ethanol and then water to remove unreacted starting materials and inorganic impurities.

-

The crude this compound is then recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield the purified product.

-

The final product is characterized by its melting point and elemental analysis.

Note: This is a generalized protocol based on the synthesis of similar compounds from the era. The original 1961 paper by Topliss et al. should be consulted for the precise, detailed experimental procedure.

Mechanism of Action

This compound exerts its diuretic effect by acting on the distal convoluted tubule (DCT) of the nephron in the kidney.[2] Its primary molecular target is the Na⁺-Cl⁻ cotransporter (NCC), a protein responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.

By inhibiting the NCC, this compound blocks the reabsorption of NaCl, leading to an increased concentration of these ions in the tubular fluid. This increase in luminal osmolarity reduces the osmotic gradient for water reabsorption, resulting in an increased excretion of both salt and water (saluresis and diuresis).

References

Early Preclinical Studies on Butizide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butizide is a thiazide diuretic utilized in the management of edema and hypertension.[1] This technical guide provides a comprehensive overview of the foundational preclinical studies on this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. Due to the limited availability of specific early preclinical quantitative data for this compound, this document leverages established knowledge of thiazide diuretics as a class to present a cohesive preclinical profile. Methodologies for key experiments are detailed to facilitate the design of contemporary preclinical evaluations.

Introduction

This compound, a member of the thiazide class of diuretics, exerts its therapeutic effect by promoting the excretion of sodium and water from the body.[1] Its primary clinical applications are in the treatment of edema associated with congestive heart failure, as well as hepatic and renal diseases, and in the management of hypertension.[2] Understanding the early preclinical data is crucial for researchers and drug developers to contextualize its clinical use and to inform the development of new diuretic agents.

Mechanism of Action

This compound's mechanism of action is characteristic of thiazide diuretics. It primarily targets the distal convoluted tubule in the nephron of the kidney.

-

Primary Target: Inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) on the apical membrane of distal convoluted tubule cells.

-

Effect: By blocking the reabsorption of sodium and chloride ions, this compound increases their excretion in the urine.

-

Result: The increased solute concentration in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis.

This targeted action on the Na+/Cl- cotransporter is a key determinant of the diuretic and antihypertensive effects of this compound.

Signaling Pathway

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its diuretic and natriuretic properties. Preclinical studies, typically conducted in animal models such as rats and dogs, are designed to quantify these effects.

Data Presentation

While specific quantitative preclinical data for this compound is scarce in publicly available literature, the following table presents representative data for thiazide diuretics, which would be expected to be similar for this compound.

Table 1: Representative Preclinical Pharmacodynamic Profile of Thiazide Diuretics

| Parameter | Animal Model | Route of Administration | Dose Range | Observation |

| Diuresis (Urine Output) | Rat | Oral | 1 - 10 mg/kg | Dose-dependent increase in urine volume. |

| Natriuresis (Na+ Excretion) | Rat | Oral | 1 - 10 mg/kg | Significant increase in urinary sodium excretion. |

| Kaliuresis (K+ Excretion) | Rat | Oral | 1 - 10 mg/kg | Moderate increase in urinary potassium excretion. |

| Chloruresis (Cl- Excretion) | Rat | Oral | 1 - 10 mg/kg | Marked increase in urinary chloride excretion. |

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. While detailed preclinical pharmacokinetic data for this compound is limited, human pharmacokinetic parameters have been reported.

Data Presentation

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | 85% | [1] |

| Protein Binding | 60 - 80% | [1] |

| Metabolism | Hepatic | [1] |

| Elimination Half-life | ~4 hours | [1] |

| Excretion | 30% unchanged in urine | [1] |

Toxicology

Toxicology studies are performed to assess the safety profile of a drug candidate. For diuretics, these studies focus on acute, sub-chronic, and chronic toxicity, as well as effects on electrolyte balance.

Data Presentation

Table 3: Expected Toxicological Profile of this compound Based on Thiazide Diuretics

| Study Type | Animal Model | Key Findings |

| Acute Toxicity (LD50) | Rat, Mouse | Expected to be low; death at high doses likely due to electrolyte and fluid imbalance. |

| Sub-chronic/Chronic Toxicity | Rat, Dog | Potential for hypokalemia, hyponatremia, and hyperuricemia with prolonged high-dose administration. |

| Reproductive Toxicology | Rat, Rabbit | Thiazides are generally not associated with teratogenicity but may cause fetal or neonatal jaundice and thrombocytopenia. |

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of preclinical findings. The following sections outline the methodologies for key experiments in the preclinical evaluation of a diuretic like this compound.

In Vivo Diuretic Activity in Rats (Lipschitz Test)

This is a standard method to evaluate the diuretic, natriuretic, and kaliuretic activity of a compound.

Objective: To determine the diuretic efficacy of this compound in a rat model.

Materials:

-

Wistar or Sprague-Dawley rats (male, 150-200g)

-

Metabolic cages for urine collection

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Positive control (e.g., Hydrochlorothiazide, 10 mg/kg)

-

Normal saline (0.9% NaCl)

-

Flame photometer for electrolyte analysis

Procedure:

-

Acclimatization: House animals in standard conditions for at least one week before the experiment.

-

Fasting: Fast animals overnight (approximately 18 hours) with free access to water.

-

Hydration: Administer normal saline orally (25 mL/kg) to ensure a uniform water and salt load.

-

Dosing: Divide animals into groups (n=6 per group): Vehicle control, Positive control, and this compound test groups (at various doses). Administer the respective treatments orally.

-

Urine Collection: Immediately place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 2, 4, 6, 8, and 24 hours).

-

Analysis:

-

Measure the total volume of urine for each time point.

-

Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.

-

-

Data Calculation:

-

Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

-

Natriuretic and Kaliuretic Excretion: Calculate the total amount of Na+ and K+ excreted.

-

Experimental Workflow

Acute Oral Toxicity Study

This study is conducted to determine the median lethal dose (LD50) and to identify signs of toxicity.

Objective: To assess the acute oral toxicity of this compound in rodents.

Materials:

-

Wistar rats or Swiss albino mice (male and female)

-

This compound

-

Vehicle

-

Standard laboratory equipment for observation and measurement.

Procedure:

-

Dose Selection: Based on preliminary range-finding studies, select a range of doses.

-

Dosing: Administer a single oral dose of this compound to different groups of animals. Include a control group receiving the vehicle.

-

Observation: Observe animals continuously for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any morbidity or mortality.

-

Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

LD50 Calculation: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Conclusion

This compound is a well-established thiazide diuretic with a clear mechanism of action involving the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. While specific early preclinical quantitative data for this compound is not extensively documented in the public domain, its pharmacodynamic and toxicological profiles can be reliably inferred from the broader class of thiazide diuretics. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of similar diuretic compounds. Further research to delineate the specific preclinical characteristics of this compound would be beneficial for a more complete understanding of its pharmacological profile.

References

In Vitro Characterization of Butizide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butizide is a thiazide diuretic that exerts its effects by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys. This document provides a comprehensive technical guide on the in vitro characterization of this compound's effects, with a focus on its primary molecular target, the Na-Cl cotransporter (NCC). While specific quantitative data for this compound are limited in publicly available literature, this guide leverages data from closely related thiazide diuretics to provide a robust framework for its study. Detailed experimental protocols for key in vitro assays are provided, along with illustrative diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and in vitro characterization.

Introduction

This compound, a member of the thiazide class of diuretics, is primarily used in the management of hypertension and edema.[1] Its therapeutic effect is achieved by increasing urinary salt and water excretion. The primary molecular target of this compound and other thiazide diuretics is the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl− cotransporter (TSC), which is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[2] By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to diuresis.

This guide provides an in-depth overview of the in vitro methods used to characterize the effects of this compound, including its interaction with NCC and its potential off-target effects on other ion channels.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule.[2] NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, this compound leads to increased natriuresis and diuresis.

Recent cryo-electron microscopy studies of the human NCC in complex with thiazide diuretics have revealed that these inhibitors bind to an orthosteric site within the transporter, occluding the ion translocation pathway.[3][4] This binding prevents the conformational changes necessary for Na+ and Cl- transport across the apical membrane. Thiazide diuretics appear to compete with Cl- for binding to the transporter.[4]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound at the molecular level within a renal epithelial cell of the distal convoluted tubule.

Quantitative In Vitro Data

Table 1: In Vitro Potency of Thiazide Diuretics on the Na-Cl Cotransporter (NCC)

| Diuretic | IC50 (µM) on Rat NCC | IC50 (µM) on Flounder NCC |

| Polythiazide | 0.3 | 7 |

| Metolazone | - | - |

| Bendroflumethiazide | - | - |

| Trichlormethiazide | >95% inhibition at 100 µM | 68% inhibition at 100 µM |

| Chlorthalidone | >95% inhibition at 100 µM | 46% inhibition at 100 µM |

| Data compiled from studies on cloned rat and flounder NCC expressed in Xenopus laevis oocytes.[2] The potency profile is generally Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound's effects are provided below.

Thiazide-Sensitive 22Na+ Uptake Assay in Xenopus laevis Oocytes

This assay is a robust method for functionally characterizing the inhibition of NCC by this compound. It involves expressing the NCC protein in Xenopus laevis oocytes and measuring the uptake of radioactive sodium (22Na+) in the presence and absence of the drug.

Protocol:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from adult female Xenopus laevis.

-

Treat oocytes with collagenase to remove the follicular layer.

-

Inject oocytes with cRNA encoding the human or rat Na-Cl cotransporter (NCC).

-

Incubate the injected oocytes for 3-5 days at 18°C in Barth's solution to allow for protein expression.

-

-

Uptake Assay:

-

On the day of the experiment, transfer groups of 10-15 oocytes to a multi-well plate.

-

Pre-incubate the oocytes for 30 minutes in a Cl--free medium to activate the NCC.

-

Initiate the uptake by transferring the oocytes to an uptake solution containing 22Na+ and varying concentrations of this compound (or a vehicle control).

-

The uptake solution should contain a standard concentration of non-radioactive Na+ and Cl-.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the uptake by washing the oocytes rapidly with ice-cold, isotope-free uptake solution.

-

Lyse individual oocytes and measure the incorporated 22Na+ using a gamma counter.

-

-

Data Analysis:

-

Calculate the rate of 22Na+ uptake for each this compound concentration.

-

Plot the uptake rate against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Chloride Influx Assay

This high-throughput assay measures NCC activity by monitoring the influx of chloride ions into mammalian cells expressing the transporter. A chloride-sensitive fluorescent protein is used as a reporter.[3][5]

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.

-

Co-transfect the cells with plasmids encoding the human Na-Cl cotransporter (NCC) and a membrane-anchored, chloride-sensitive yellow fluorescent protein (YFP).

-

Select for stably transfected cells.

-

-

Assay Procedure:

-

Plate the stably transfected cells in a 96-well plate.

-

On the day of the assay, wash the cells and incubate them in a hypotonic, Cl--free buffer to activate the NCC.

-

Use a fluorescence plate reader to measure the baseline YFP fluorescence.

-

Initiate the Cl- influx by adding an assay buffer containing a defined concentration of NaCl and varying concentrations of this compound (or vehicle control).

-

Monitor the quenching of the YFP fluorescence in real-time as Cl- enters the cells.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each this compound concentration.

-

Plot the rate of quenching against the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Potential Off-Target Effects

While this compound's primary target is the NCC, it is important to characterize its potential effects on other renal ion channels to understand its full pharmacological profile and potential side effects.

-

Epithelial Sodium Channel (ENaC): Thiazide diuretics can indirectly increase the activity of ENaC in the downstream connecting tubule and collecting duct by increasing the delivery of sodium to these segments.[2] In vitro studies using patch-clamp electrophysiology on isolated renal tubules or cultured collecting duct cells can be used to assess any direct effects of this compound on ENaC activity.

-

Renal Outer Medullary Potassium Channel (ROMK): ROMK is responsible for potassium secretion in the distal nephron. Thiazide-induced increases in distal sodium delivery and aldosterone levels can lead to increased potassium secretion through ROMK, potentially causing hypokalemia.[1] In vitro patch-clamp studies on cells expressing ROMK can determine if this compound has any direct inhibitory or activating effects on this channel.

The following diagram illustrates the relationship between NCC inhibition and the downstream effects on ENaC and ROMK.

Conclusion

The in vitro characterization of this compound is crucial for a comprehensive understanding of its pharmacological properties. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the experimental protocols and comparative data from other thiazide diuretics presented in this guide provide a solid foundation for its investigation. The described assays for determining the potency of NCC inhibition, alongside the characterization of potential off-target effects, are essential for researchers, scientists, and drug development professionals working with this class of compounds. Further studies are warranted to establish a precise in vitro profile for this compound and to further explore its interactions with other renal ion transporters.

References

- 1. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Targets and Binding Sites of Butizide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butizide, a member of the thiazide class of diuretics, exerts its physiological effects through precise interaction with a key cellular target within the renal system. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its primary cellular target, associated binding sites, and the signaling pathways that modulate its activity. This document synthesizes current structural and functional data to offer a detailed resource for researchers and professionals in drug development. While specific quantitative binding data for this compound is not extensively available in public literature, this guide leverages data from closely related and well-studied thiazide and thiazide-like diuretics to provide a robust model of its mechanism of action.

Primary Cellular Target: The Sodium-Chloride Cotransporter (NCC)

The principal cellular target of this compound and other thiazide diuretics is the Sodium-Chloride Cotransporter (NCC) , also known as the thiazide-sensitive Na+-Cl- cotransporter or Solute Carrier Family 12 Member 3 (SLC12A3).[1][2][3] The NCC is an integral membrane protein located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[2][3] In this segment of the nephron, the NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl) load from the tubular fluid back into the blood.[4] By inhibiting the NCC, this compound promotes the excretion of sodium and chloride, leading to a diuretic effect and a subsequent reduction in blood pressure.[4]

The critical role of NCC in blood pressure regulation is underscored by genetic disorders affecting its function. Loss-of-function mutations in the SLC12A3 gene cause Gitelman syndrome, a condition characterized by salt wasting and low blood pressure, mimicking the effects of chronic thiazide diuretic administration.[1]

Molecular Binding Site and Mechanism of Inhibition

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the high-resolution structures of the human NCC in complex with various thiazide and thiazide-like diuretics, such as hydrochlorothiazide, chlorthalidone, and indapamide.[5][6][7] These studies provide a detailed blueprint for understanding the binding site of this drug class.

This compound, as a thiazide derivative, is understood to bind to an orthosteric site within the transmembrane domain (TMD) of the NCC.[5] This binding pocket is located within the ion translocation pathway and partially overlaps with the chloride (Cl-) binding site.[1][8][9]

The binding of a thiazide diuretic to this site inhibits the transporter's function through a dual mechanism:

-

Competitive Inhibition with Chloride: The drug molecule physically occupies the space required for Cl- to bind, thereby directly competing with the ion for its binding site.[1]

-

Conformational Locking: The binding of the diuretic stabilizes the NCC in an outward-facing conformation.[1][9] This prevents the conformational changes necessary for the transporter to isomerize to an inward-facing state, effectively locking it in a state that is non-productive for ion transport and halting the translocation cycle.[1]

The interaction between the thiazide molecule and the NCC is stabilized by a series of polar and π-π stacking interactions with key amino acid residues within the binding pocket.[8]

Quantitative Binding Data (Comparative)

Table 1: Comparative Potency of Thiazide and Thiazide-like Diuretics on the NCC

| Diuretic | Relative Potency Ranking |

| Polythiazide | Most Potent |

| Metolazone | ↓ |

| Bendroflumethiazide | ↓ |

| Trichlormethiazide | ↓ |

| Chlorthalidone | Least Potent of this series |

Source: Based on qualitative ranking from studies on the rat NCC.[4]

It is important to note that IC50 values can vary between studies due to different experimental conditions.[4]

Signaling Pathways Modulating NCC Activity

The activity of the NCC, and therefore the efficacy of this compound, is tightly regulated by complex intracellular signaling pathways. The primary mechanism of NCC activation is phosphorylation of specific serine and threonine residues in its N-terminal domain.[10] This phosphorylation is controlled by a cascade of kinases.

The key regulatory pathway involves the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) . Hormonal signals, such as angiotensin II, lead to the activation of WNK kinases, which in turn phosphorylate and activate SPAK/OSR1.[10] Activated SPAK/OSR1 then directly phosphorylates the NCC at its N-terminus, leading to increased transporter activity at the cell surface.[10] this compound's inhibitory action occurs downstream of this activation cascade, directly at the level of the transporter protein.

Experimental Protocols for Studying this compound-NCC Interaction

Determining the interaction between this compound and the NCC involves a combination of functional transport assays and membrane protein expression analysis. The following outlines a representative workflow.

Workflow for Assessing NCC Inhibition

Detailed Methodology: Non-Radioactive Ion Uptake Assay

This protocol provides a method for quantifying the inhibitory effect of this compound on NCC activity using a stable isotope-labeled substrate and LC-MS/MS analysis.[4]

I. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line, such as HEK293 cells, in appropriate media.

-

Transiently transfect the cells with an expression vector encoding the human NCC protein. A tag (e.g., FLAG or HA) can be included for subsequent protein expression analysis.

II. Ion Uptake Assay:

-

Plate the transfected cells into multi-well plates and grow to confluence.

-

Prepare a series of dilutions of this compound in a physiological salt solution. Include a vehicle-only control.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding a solution containing a stable isotope-labeled substrate (e.g., 22Na+ or a non-radioactive tracer) for a short, defined period (e.g., 1-5 minutes).

-

Terminate the uptake by rapidly washing the cells multiple times with ice-cold, isotope-free wash buffer to remove extracellular tracer.

III. Sample Preparation and Analysis:

-

Lyse the cells using a suitable lysis buffer (e.g., acetonitrile).[4]

-

Transfer the cell lysate to microcentrifuge tubes and centrifuge to pellet cellular debris.

-

Collect the supernatant for analysis.

-

Quantify the amount of the intracellular stable isotope-labeled substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

IV. Data Analysis:

-

Normalize the uptake values to the total protein concentration in each sample.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This compound's therapeutic action as a diuretic and antihypertensive agent is mediated through the specific inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. It binds to an orthosteric site that overlaps with the chloride binding pocket, thereby locking the transporter in an outward-facing, inactive conformation. The activity of the NCC is dynamically regulated by phosphorylation via the WNK-SPAK/OSR1 signaling cascade. While quantitative binding data for this compound itself remains to be extensively documented, the wealth of structural and functional information available for the thiazide class of drugs provides a strong foundation for understanding its molecular mechanism of action. The experimental protocols outlined in this guide offer a robust framework for the further investigation and characterization of this compound and novel NCC inhibitors.

References

- 1. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure-function relationships in the sodium chloride cotransporter [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Butizide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Butizide, a thiazide diuretic. It delves into the molecular features governing its diuretic potency and duration of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound and Thiazide Diuretics

This compound, chemically known as 6-chloro-3,4-dihydro-3-isobutyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, belongs to the thiazide class of diuretics. These agents are fundamental in the management of hypertension and edema. Their primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. The diuretic efficacy and pharmacokinetic profile of thiazide diuretics are intricately linked to their chemical structure. This guide will explore these relationships with a specific focus on this compound and its analogs.

Core Structure-Activity Relationships of Thiazide Diuretics

The diuretic activity of the thiazide class is dictated by the benzothiadiazine-1,1-dioxide core and the nature of substituents at various positions. This compound, being a derivative of hydrochlorothiazide, adheres to these established SAR principles.

A summary of the key SAR findings for thiazide diuretics is presented below:

-

Position 2: Substitution with a small alkyl group can influence the duration of action.

-

Position 3: This position is a critical determinant of diuretic potency. Introduction of a lipophilic group, such as the isobutyl group in this compound, generally enhances diuretic activity. Saturation of the double bond between positions 3 and 4, as seen in hydrochlorothiazides like this compound, increases potency by approximately 3- to 10-fold compared to their unsaturated counterparts.

-

Position 6: An electron-withdrawing group, typically a chloro or trifluoromethyl group, is essential for significant diuretic activity.

-

Position 7: A free sulfonamide group is imperative for the diuretic effect.

The following diagram illustrates the core scaffold of hydrochlorothiazide derivatives and highlights the key positions for substitution that influence diuretic activity.

Caption: Key positions on the hydrochlorothiazide scaffold influencing diuretic activity.

Quantitative Structure-Activity Relationship (QSAR) Data

While specific QSAR studies focusing solely on a wide range of this compound analogs are limited in publicly available literature, the relative diuretic potency of various thiazide diuretics provides valuable insights. The data presented below is a compilation from various studies, highlighting the impact of substitution at the 3-position of the hydrochlorothiazide nucleus on diuretic activity.

| Compound | Substituent at Position 3 | Relative Diuretic Potency (Hydrochlorothiazide = 1) |

| Hydrochlorothiazide | -H | 1.0 |

| This compound | -CH2CH(CH3)2 (isobutyl) | ~5-10 |

| Bendroflumethiazide | -CH2-Ph | ~10-20 |

| Cyclopenthiazide | -CH2-cyclopentyl | ~10-20 |

| Trichlormethiazide | -CHCl2 | ~10-20 |

Note: The relative potencies are approximate and can vary based on the specific assay and animal model used.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound, a 3-substituted hydrochlorothiazide derivative, generally follows a multi-step process. A representative synthetic route is outlined below.

Step 1: Synthesis of 5-chloro-2,4-disulfamoylaniline

This intermediate is typically prepared from 3-chloroaniline through a chlorosulfonation reaction followed by amination.

Step 2: Cyclization to form the Benzothiadiazine Ring

The key step involves the condensation of 5-chloro-2,4-disulfamoylaniline with isobutyraldehyde in the presence of an acid catalyst. This reaction forms the dihydro-1,2,4-benzothiadiazine ring system characteristic of this compound.

Detailed Illustrative Procedure:

-

A mixture of 5-chloro-2,4-disulfamoylaniline (1 mole) and a suitable solvent (e.g., ethanol, isopropanol) is prepared.

-

An acidic catalyst, such as p-toluenesulfonic acid or a mineral acid, is added to the mixture.

-

Isobutyraldehyde (1.1 moles) is added dropwise to the reaction mixture with stirring.

-

The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude this compound is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

In Vivo Diuretic Activity Assay (Rat Model)

The diuretic activity of this compound and its analogs is typically evaluated in vivo using a rat model. The following protocol is a standard method for assessing diuretic efficacy.

Animals: Male Wistar or Sprague-Dawley rats (150-250 g) are used.

Acclimatization: Animals are housed in metabolic cages for at least 24 hours before the experiment to allow for adaptation. They are provided with food and water ad libitum.

Experimental Procedure:

-

Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water.

-

Hydration: A saline load (0.9% NaCl, 15-25 mL/kg) is administered orally to ensure a uniform state of hydration.

-

Grouping and Administration:

-

Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline) orally.

-

Standard Group: Receives a standard diuretic, such as hydrochlorothiazide (10 mg/kg) or furosemide (20 mg/kg), orally.

-

Test Groups: Receive different doses of the test compound (e.g., this compound) orally.

-

-

Urine Collection: Immediately after administration, the animals are placed individually in metabolic cages. Urine is collected at specified time intervals (e.g., every hour for 5 hours, and then a cumulative collection at 24 hours).

-

Analysis:

-

Urine Volume: The total volume of urine excreted by each animal is measured.

-

Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.

-

pH: The pH of the collected urine is measured.

-

Data Presentation:

The results are typically presented as the mean ± standard error of the mean (SEM) for each group. The diuretic activity can be expressed as the diuretic index, which is the ratio of the urine volume of the test group to that of the control group.

The following diagram outlines the experimental workflow for the in vivo diuretic activity assay.

Caption: A flowchart of the in vivo diuretic activity assay in a rat model.

Mechanism of Action and Signaling Pathway

This compound, like other thiazide diuretics, exerts its effect by inhibiting the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells. The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK) or Oxidative stress-responsive kinase 1 (OSR1).

The signaling pathway can be summarized as follows:

-

Under conditions of low intracellular chloride, WNK kinases are activated.

-

Activated WNK kinases phosphorylate and activate SPAK/OSR1.

-

Activated SPAK/OSR1 then phosphorylates NCC, leading to its activation and insertion into the apical membrane.

-

Activated NCC facilitates the reabsorption of Na+ and Cl- from the tubular fluid into the cell.

-

This compound binds to the chloride-binding site of NCC, inhibiting its transport function. This leads to increased luminal concentrations of Na+ and Cl-, resulting in osmotic diuresis.

The following diagram depicts the signaling pathway of NCC regulation and the inhibitory action of this compound.

Caption: The WNK-SPAK/OSR1 signaling pathway regulating NCC and its inhibition by this compound.

Conclusion

The structure-activity relationship of this compound is well-grounded in the established principles of thiazide diuretics. The diuretic potency is significantly influenced by the isobutyl substituent at the 3-position of the hydrochlorothiazide core. This guide has provided a framework for understanding the key structural determinants of activity, detailed experimental protocols for synthesis and in vivo evaluation, and a visual representation of the underlying mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of diuretic drug discovery and development.

The Diuretic Properties of Butizide and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butizide, a member of the thiazide class of diuretics, effectively promotes the excretion of sodium and water by inhibiting the Na-Cl cotransporter in the distal convoluted tubule of the nephron. This technical guide provides a comprehensive overview of the diuretic properties of this compound and its analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation. While specific quantitative data for a broad range of this compound analogues is limited in publicly available literature, this guide synthesizes the existing knowledge on thiazide diuretics to provide a framework for research and development in this area.

Mechanism of Action

This compound and its analogues exert their diuretic effect by targeting the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.

The primary mechanism involves the inhibition of NCC, which is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the luminal concentration of these ions, which osmotically retains water in the tubule, resulting in diuresis. The increased excretion of sodium (natriuresis) is the primary driver of the diuretic effect.

The inhibition of the Na-Cl cotransporter by thiazide diuretics like this compound is a key mechanism in the management of hypertension and edematous conditions.

Signaling Pathway of Thiazide Diuretics

The following diagram illustrates the signaling pathway involved in the diuretic action of this compound and other thiazide diuretics.

Caption: Signaling pathway of this compound in the distal convoluted tubule cell.

Quantitative Data on Diuretic Properties

Detailed and comparative quantitative data on the diuretic effects of a wide range of this compound analogues are scarce in the available literature. However, data from studies on other thiazide diuretics can provide valuable insights into the expected pharmacological profile. The following tables summarize the type of quantitative data that is crucial for evaluating the diuretic properties of these compounds.

Table 1: In Vivo Diuretic Activity of Thiazide Diuretics in Rats (Hypothetical Data)

| Compound | Dose (mg/kg) | Urine Volume (mL/5h) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Na+/K+ Ratio |

| Control (Saline) | - | 1.5 ± 0.2 | 80 ± 5 | 25 ± 3 | 3.2 |

| This compound | 10 | 4.2 ± 0.5 | 150 ± 10 | 45 ± 4 | 3.3 |

| Analogue A | 10 | 5.1 ± 0.6 | 165 ± 12 | 50 ± 5 | 3.3 |

| Analogue B | 10 | 3.8 ± 0.4 | 140 ± 9 | 42 ± 4 | 3.3 |

| Hydrochlorothiazide | 10 | 4.5 ± 0.5 | 155 ± 11 | 48 ± 5 | 3.2 |

Table 2: In Vitro Inhibition of the Na-Cl Cotransporter (NCC) by Thiazide Diuretics (Hypothetical Data)

| Compound | IC50 (µM) on hNCC |

| This compound | 1.2 |

| Analogue A | 0.8 |

| Analogue B | 2.5 |

| Hydrochlorothiazide | 1.5 |

Note: This table presents hypothetical IC50 values to illustrate the format for presenting in vitro activity. hNCC refers to the human Na-Cl cotransporter.

Experimental Protocols

The evaluation of the diuretic properties of this compound and its analogues involves both in vivo and in vitro experimental models.

In Vivo Diuretic Activity Assessment in Rats

This protocol is a standard method for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound.

Workflow for In Vivo Diuretic Activity Testing

Caption: A typical experimental workflow for in vivo diuretic activity assessment in rats.

Methodology:

-

Animals: Male Wistar rats weighing 180-220g are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Fasting: Rats are fasted overnight (approximately 18 hours) before the experiment, with free access to water.

-

Grouping: Animals are randomly divided into groups (n=6 per group): a control group, a standard group (e.g., receiving hydrochlorothiazide), and test groups receiving different doses of the this compound analogues.

-

Saline Loading: To ensure a uniform state of hydration and urine flow, all animals receive an oral load of 0.9% saline solution (25 mL/kg body weight).

-

Treatment Administration: Immediately after saline loading, the control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose solution), the standard group receives the reference diuretic, and the test groups receive the this compound analogues at various doses, typically administered orally.

-

Urine Collection: The rats are placed in individual metabolic cages. Urine is collected at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

-

Urine Analysis: The total volume of urine for each rat is measured. The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

-

Data Analysis: The diuretic activity is expressed as the ratio of the urine volume of the treated group to that of the control group. Natriuretic and kaliuretic activities are assessed by comparing the electrolyte excretion in the treated groups with the control group. The Na+/K+ ratio is also calculated as an indicator of potassium-sparing effects.

In Vitro Na-Cl Cotransporter (NCC) Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound analogues on the NCC.

Workflow for In Vitro NCC Inhibition Assay

Caption: A generalized workflow for an in vitro Na-Cl cotransporter inhibition assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Na-Cl cotransporter (hNCC) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and grown to confluence.

-

Pre-incubation: The cell monolayers are washed and pre-incubated with a buffer containing varying concentrations of the this compound analogues or a vehicle control.

-

Ion Flux Assay: The ion flux is initiated by adding an uptake buffer containing a radioactive tracer, typically 22Na+, along with non-radioactive sodium and chloride.

-

Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with an ice-cold, isotope-free buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition of 22Na+ uptake is calculated for each concentration of the test compound. The half-maximal inhibitory concentration (IC50) is then determined by non-linear regression analysis of the concentration-response curve.

Structure-Activity Relationships (SAR)

The diuretic activity of benzothiadiazine derivatives, including this compound, is significantly influenced by their chemical structure. While a detailed SAR for a series of this compound analogues is not available, general SAR principles for thiazide diuretics have been established.

General SAR of Thiazide Diuretics

Caption: Key structure-activity relationships for thiazide diuretics.

-

Position 2: Saturation of the double bond between N2 and C3 to a single bond generally increases diuretic activity.

-

Position 3: Substitution with a lipophilic group at this position enhances diuretic potency. This compound has an isobutyl group at this position. The size and nature of this substituent can modulate the duration of action.

-

Position 6: An electron-withdrawing group, such as a chloro (Cl) or trifluoromethyl (CF3) group, is essential for diuretic activity. This compound possesses a chloro group at this position.

-

Position 7: An unsubstituted sulfonamide (-SO2NH2) group is critical for the diuretic effect. Substitution on the nitrogen of this sulfonamide group generally reduces or abolishes activity.

Conclusion

This compound and its analogues represent an important class of diuretic agents with a well-defined mechanism of action centered on the inhibition of the Na-Cl cotransporter in the distal convoluted tubule. While there is a clear understanding of the general structure-activity relationships for thiazide diuretics, a comprehensive and publicly available dataset of quantitative diuretic properties for a series of this compound analogues is lacking. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of novel this compound derivatives. Future research efforts should focus on the synthesis and detailed pharmacological characterization of a diverse range of this compound analogues to establish a more precise quantitative structure-activity relationship. Such studies will be invaluable for the rational design of new diuretic agents with improved potency, duration of action, and safety profiles.

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Butizide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butizide, also known as buthiazide, is a thiazide-type diuretic used in the management of hypertension and edema.[1][2] Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride (Na-Cl) cotransporter (NCC), encoded by the SLC12A3 gene.[3] The NCC is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney and is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking the NCC, this compound increases the excretion of sodium and chloride, leading to a diuretic effect and a subsequent reduction in blood pressure.

The activity of the NCC is regulated by a complex signaling pathway involving with-no-lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[4][5][6][7] Understanding the interaction of this compound with the NCC and its regulatory pathways is crucial for the development of new and improved diuretic therapies.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity on the NCC. The described assays are essential for determining the potency and mechanism of action of this compound and similar compounds.

Data Presentation

| Diuretic | Target | IC50 (µM) | Cell System/Assay Condition |

| Polythiazide | NCC | ~0.03-0.07 | Xenopus laevis oocytes |

| Metolazone | NCC | ~0.1 | Xenopus laevis oocytes |

| Bendroflumethiazide | NCC | ~0.2 | Xenopus laevis oocytes |

| Trichlormethiazide | NCC | ~0.5 | Xenopus laevis oocytes |

| Chlorthalidone | NCC | ~2.0 | Xenopus laevis oocytes |

| Hydrochlorothiazide | NCC | ~5.0 | Xenopus laevis oocytes |

Note: IC50 values are approximate and can vary depending on the experimental conditions and cell system used.

Signaling Pathway

The activity of the Na-Cl cotransporter (NCC) is regulated by the WNK-SPAK/OSR1 signaling pathway. Understanding this pathway is crucial for interpreting the effects of thiazide diuretics like this compound.

Figure 1: Simplified signaling pathway of NCC regulation and this compound inhibition.

Experimental Protocols

Experimental Workflow

The general workflow for assessing the in vitro activity of this compound on the NCC involves heterologous expression of the transporter in a suitable cell system, followed by a functional assay to measure its activity in the presence and absence of the inhibitor.

Figure 2: General experimental workflow for determining the IC50 of this compound.

Protocol 1: 22Na+ Uptake Assay in HEK293 Cells

This protocol describes a radioactive isotope uptake assay to measure the inhibition of NCC by this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NCC.

Materials:

-

HEK293 cells stably expressing human NCC (hNCC)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Poly-D-lysine coated 24-well plates

-

Phosphate-Buffered Saline (PBS)

-

Uptake Buffer: 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4

-

Wash Buffer (ice-cold): 140 mM Choline Chloride, 5 mM HEPES, pH 7.4

-

22NaCl (radioactive tracer)

-

This compound stock solution (in DMSO)

-

0.1 M NaOH for cell lysis

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding:

-

Seed HEK293-hNCC cells onto poly-D-lysine coated 24-well plates at a density of 2 x 105 cells/well.

-

Incubate at 37°C in a 5% CO2 humidified incubator for 48 hours to form a confluent monolayer.

-

-

Pre-incubation with this compound:

-

Prepare serial dilutions of this compound in Uptake Buffer. Include a vehicle control (DMSO) and a positive control (e.g., Hydrochlorothiazide).

-

Aspirate the culture medium from the wells and wash the cell monolayer twice with 1 mL of pre-warmed Uptake Buffer.

-

Add 500 µL of the this compound dilutions or control solutions to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

22Na+ Uptake:

-